molecular formula C11H16IN3O B333600 (4-IODO-1-METHYL-1H-PYRAZOL-3-YL)(3-METHYLPIPERIDINO)METHANONE

(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)(3-METHYLPIPERIDINO)METHANONE

Cat. No.: B333600
M. Wt: 333.17 g/mol
InChI Key: WJSLLOLLAISODJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)(3-METHYLPIPERIDINO)METHANONE is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-IODO-1-METHYL-1H-PYRAZOL-3-YL)(3-METHYLPIPERIDINO)METHANONE typically involves multi-step organic reactions. One common method includes the iodination of a pyrazole derivative followed by the introduction of a piperidine moiety through nucleophilic substitution. The reaction conditions often require the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)(3-METHYLPIPERIDINO)METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (4-IODO-1-METHYL-1H-PYRAZOL-3-YL)(3-METHYLPIPERIDINO)METHANONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. It can modulate the activity of specific enzymes, making it a valuable tool for understanding biochemical pathways and disease mechanisms.

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic potential. It may serve as a lead compound for developing new drugs targeting diseases such as cancer and inflammatory disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of (4-IODO-1-METHYL-1H-PYRAZOL-3-YL)(3-METHYLPIPERIDINO)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, the compound can inhibit their activity, thereby modulating biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-c]pyridine derivatives: These compounds share a similar pyrazole core and exhibit comparable biological activities.

    Aminopyrimidines: These compounds also act as enzyme inhibitors and have similar applications in medicinal chemistry.

    Mettl3 inhibitory compounds: These compounds inhibit specific enzymes and are used in research related to epigenetics and gene expression.

Uniqueness

(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)(3-METHYLPIPERIDINO)METHANONE is unique due to its specific substitution pattern and the presence of both pyrazole and piperidine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H16IN3O

Molecular Weight

333.17 g/mol

IUPAC Name

(4-iodo-1-methylpyrazol-3-yl)-(3-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C11H16IN3O/c1-8-4-3-5-15(6-8)11(16)10-9(12)7-14(2)13-10/h7-8H,3-6H2,1-2H3

InChI Key

WJSLLOLLAISODJ-UHFFFAOYSA-N

SMILES

CC1CCCN(C1)C(=O)C2=NN(C=C2I)C

Canonical SMILES

CC1CCCN(C1)C(=O)C2=NN(C=C2I)C

Origin of Product

United States

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